molecular formula C33H36O8 B8103023 Morellic acid

Morellic acid

Cat. No.: B8103023
M. Wt: 560.6 g/mol
InChI Key: COVMVPHACFXMAX-OYNOKLRGSA-N
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Description

Morellic acid is a dioxo monocarboxylic acid derived from morellin by oxidation of the aldehyde group to the corresponding carboxy group. It is isolated from the plants Garcinia morella and Garcinia hanburyi. This compound exhibits significant biological activities, including antineoplastic, antibacterial, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morellic acid can be synthesized through the oxidation of morellin. The specific reaction conditions for this transformation typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia morella and Garcinia hanburyi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, where the aldehyde group is converted to a carboxylic acid group.

    Reduction: It can be reduced to form morellin.

    Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of this compound from morellin.

    Reduction: Conversion back to morellin.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Morellic acid has a wide range of scientific research applications:

Mechanism of Action

Morellic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combination of antineoplastic, antibacterial, and anti-HIV activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMVPHACFXMAX-OYNOKLRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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